molecular formula C7H4BrClO3 B14005118 5-Bromo-2-chloro-3-hydroxybenzoic acid

5-Bromo-2-chloro-3-hydroxybenzoic acid

Cat. No.: B14005118
M. Wt: 251.46 g/mol
InChI Key: WFSWCAUTAYYUAJ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-hydroxybenzoic acid typically involves the bromination and chlorination of salicylic acid derivatives. One common method involves the bromination of 2-chloro-3-hydroxybenzoic acid using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-hydroxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-Bromo-2-chloro-3-benzoquinone, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

5-Bromo-2-chloro-3-hydroxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the chlorine atom.

    3-Chloro-5-hydroxybenzoic acid: Similar structure but lacks the bromine atom.

    2-Chloro-5-bromobenzoic acid: Similar structure but lacks the hydroxyl group.

Uniqueness

5-Bromo-2-chloro-3-hydroxybenzoic acid is unique due to the presence of all three substituents (bromine, chlorine, and hydroxyl) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H4BrClO3

Molecular Weight

251.46 g/mol

IUPAC Name

5-bromo-2-chloro-3-hydroxybenzoic acid

InChI

InChI=1S/C7H4BrClO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12)

InChI Key

WFSWCAUTAYYUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)O)Br

Origin of Product

United States

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